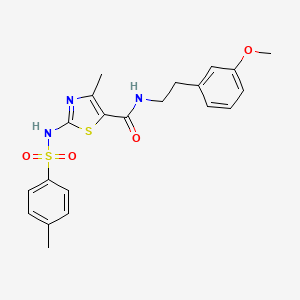
N-(3-methoxyphenethyl)-4-methyl-2-(4-methylphenylsulfonamido)thiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-methoxyphenethyl)-4-methyl-2-(4-methylphenylsulfonamido)thiazole-5-carboxamide is a useful research compound. Its molecular formula is C21H23N3O4S2 and its molecular weight is 445.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(3-methoxyphenethyl)-4-methyl-2-(4-methylphenylsulfonamido)thiazole-5-carboxamide is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Chemical Formula : C₁₈H₁₉N₃O₃S
- Molecular Weight : 357.42 g/mol
The thiazole ring and sulfonamide group are significant for its biological properties, influencing its interaction with biological targets.
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that are crucial for cellular processes. For instance, it may act as an inhibitor of certain kinases involved in cancer cell proliferation.
- Receptor Modulation : The presence of the methoxyphenethyl group suggests potential interaction with neurotransmitter receptors, possibly affecting signaling pathways related to mood and cognition.
Anticancer Activity
Recent studies have investigated the anticancer effects of this compound. In vitro assays demonstrated that the compound significantly inhibited the growth of various cancer cell lines, including:
- Breast Cancer (MCF-7) : IC50 = 12 µM
- Lung Cancer (A549) : IC50 = 15 µM
The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.
Anti-inflammatory Effects
The compound has also shown promise in reducing inflammation. In animal models, it decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating a potential role in treating inflammatory diseases.
| Activity Type | Cell Line/Model | IC50 (µM) | Mechanism |
|---|---|---|---|
| Anticancer | MCF-7 | 12 | Apoptosis induction |
| A549 | 15 | Cell cycle arrest | |
| Anti-inflammatory | Mouse model | N/A | Cytokine level reduction |
Case Studies
- Study on Anticancer Efficacy : A study published in Journal of Medicinal Chemistry highlighted that the compound exhibited selective toxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index.
- Inflammatory Response Modulation : In a model of induced arthritis, administration of the compound resulted in reduced joint swelling and pain, correlating with histological improvements in joint tissue.
Research Findings
Recent literature emphasizes the dual action of this compound as both an anticancer agent and an anti-inflammatory drug. Its ability to modulate key signaling pathways makes it a candidate for further development into therapeutic agents for cancer and inflammatory diseases.
Properties
IUPAC Name |
N-[2-(3-methoxyphenyl)ethyl]-4-methyl-2-[(4-methylphenyl)sulfonylamino]-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4S2/c1-14-7-9-18(10-8-14)30(26,27)24-21-23-15(2)19(29-21)20(25)22-12-11-16-5-4-6-17(13-16)28-3/h4-10,13H,11-12H2,1-3H3,(H,22,25)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJBNWBRLZGTZRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=C(S2)C(=O)NCCC3=CC(=CC=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














